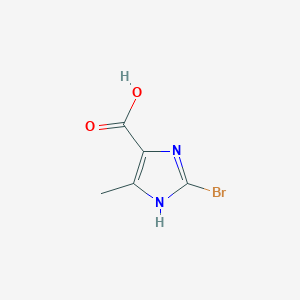

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(4(9)10)8-5(6)7-2/h1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBRFNJSIVSEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321421 | |

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145575-90-2 | |

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid typically involves the bromination of 4-methyl-1H-imidazole-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently. The use of safer and more environmentally friendly brominating agents and solvents would also be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include alcohols, carboxylate salts, or other oxidized derivatives.

Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new materials and pharmaceuticals.

Biology

In biological research, this compound is utilized for studying enzyme inhibitors and as a ligand in biochemical assays. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, leading to either inhibition or activation depending on the specific enzyme involved.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism |

| CYP3A4 | Activation | Increased metabolism |

Industry

The compound is also employed in the production of specialty chemicals and materials, including catalysts and polymers. Its reactivity makes it suitable for various industrial applications.

The biological activity of this compound includes:

- Cell Signaling : It modulates pathways such as MAPK/ERK, essential for cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Antimicrobial Activity : Exhibits antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Case Study 1: Antiviral Activity

Research focusing on HIV integrase inhibitors indicated that compounds structurally related to this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction, achieving over 50% inhibition across several tested variants. This suggests potential as an antiviral agent.

Case Study 2: Cancer Research

In cancer therapy studies, this compound inhibited specific kinases that are overactive in certain cancer types. Results indicated a promising reduction in tumor cell proliferation when treated with varying concentrations of the compound.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme, leading to inhibition. In other applications, the compound’s reactivity and ability to form stable complexes with metals or other molecules play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Effects

a) 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS 852181-03-4)

- Structural Differences : Bromine at position 2, methyl at position 1, and carboxylic acid at position 4 .

- Impact on Properties: The methyl group at position 1 (vs. The carboxylic acid at position 4 (vs. position 5) may reduce acidity compared to the target compound due to electronic effects from the imidazole ring.

b) 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1507740-32-0)

Benzimidazole Derivatives

a) 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

- Structural Differences: Fused benzene ring (benzimidazole core), bromine on a phenolic substituent, and additional methoxy/hydroxy groups .

- Impact on Properties: The extended aromatic system enhances π-π stacking interactions, improving binding to biological targets (e.g., enzymes or receptors).

b) 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid

- Structural Differences : Fluorine at position 4, chloro-bromo-substituted aniline moiety, and carboxylic acid at position 6 .

- Impact on Properties :

- Fluorine’s electronegativity enhances dipole interactions and metabolic stability.

- The chloro-bromo-phenyl group introduces steric bulk, possibly limiting rotational freedom and affecting target selectivity.

Functionalized Imidazole Derivatives

a) 5-Bromo-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-propanoic acid

- Structural Differences: Tetrazole bioisostere, biphenylmethyl chain, and propanoic acid .

- Impact on Properties :

- The tetrazole group mimics carboxylic acid but offers improved resistance to enzymatic degradation.

- The biphenylmethyl substituent enhances affinity for hydrophobic binding pockets (e.g., in angiotensin II receptor antagonists).

b) Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1566317-81-4)

Table 1: Key Properties of Selected Compounds

*Estimated based on analogous structures.

Biological Activity

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions, mechanisms of action, and potential applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure : The compound is characterized by a bromine atom at the 2-position of the imidazole ring and a carboxylic acid functional group at the 5-position. Its molecular formula is C6H6BrN3O2.

Synthesis : The synthesis typically involves the bromination of 4-methyl-1H-imidazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile. This reaction is conducted under controlled conditions to optimize yield and purity.

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation, depending on the specific enzyme involved.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism |

| CYP3A4 | Activation | Increased metabolism |

2. Cellular Effects

This compound influences several cellular processes, including:

- Cell Signaling : Modulates pathways such as MAPK/ERK, which are vital for cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Oxidative Stress : At low doses, it may protect cells from oxidative stress, while higher doses can lead to cytotoxic effects.

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its potential as an antimicrobial agent, showing effectiveness against certain strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The biological activity of this compound can be attributed to its ability to bind to specific biomolecules, leading to downstream effects on cellular functions. Key mechanisms include:

- Enzyme Inhibition : Binding to kinases involved in signal transduction pathways.

- Receptor Interaction : Modulating receptor activity which affects cellular responses .

Case Study 1: Antiviral Activity

In a study focusing on HIV integrase inhibitors, compounds structurally related to this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction. The compound exhibited over 50% inhibition in several tested variants, indicating potential as an antiviral agent .

Case Study 2: Cancer Research

Another study explored the use of this compound in cancer therapy, where it was found to inhibit specific kinases that are overactive in certain cancer types. The results showed a promising reduction in tumor cell proliferation when treated with varying concentrations of the compound.

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves heterocyclization reactions under controlled conditions. For example, imidazole derivatives can be synthesized via one-pot reactions using aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde), reducing agents like Na₂S₂O₄ in DMSO, and reflux in ethanol with NaOH (33%) for cyclization . Key parameters include:

- Temperature : Reflux at 90°C to ensure complete cyclization.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Purification : Recrystallization from DMF/acetic acid mixtures removes byproducts .

- Yield Optimization : Adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio) minimizes unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of IR, NMR, and mass spectrometry is critical:

- IR Spectroscopy :

| Band (cm⁻¹) | Assignment |

|---|---|

| 3394 | -OH stretch (broad) |

| 1701 | C=O (carboxylic acid) |

| 525 | C-Br stretch |

- NMR : ¹H-NMR detects aromatic protons and methyl groups, while ¹³C-NMR confirms carbonyl (C=O) and brominated carbons.

- MS : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed spectroscopic data and predicted structural features?

- Methodological Answer : Discrepancies (e.g., unexpected IR bands or NMR shifts) require systematic analysis:

Re-examine synthesis : Trace unreacted starting materials or side products (e.g., incomplete bromination).

Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to confirm signal assignments .

X-ray crystallography : Resolve ambiguities via single-crystal structure determination (e.g., SHELX programs for refinement) .

Computational validation : Compare experimental IR/NMR with DFT-predicted spectra .

Q. What strategies improve regioselectivity in bromination reactions of imidazole derivatives?

- Methodological Answer : Regioselective bromination is challenging due to competing sites. Effective approaches include:

- Directing groups : Install temporary groups (e.g., -COOH) to steer bromine to the 2-position .

- Solvent effects : Use polar solvents (e.g., acetic acid) to stabilize transition states favoring the desired isomer .

- Catalytic systems : Employ CuBr₂ or NBS (N-bromosuccinimide) for controlled reactivity .

Q. How can competing reaction pathways be minimized during synthesis?

- Methodological Answer : Competing pathways (e.g., over-alkylation or oxidation) are mitigated by:

- Protecting groups : Temporarily block reactive sites (e.g., -OH groups) with acetyl or benzyl groups .

- Low-temperature staging : Conduct bromination at 0–5°C to suppress side reactions .

- Inert atmosphere : Use N₂/Ar to prevent oxidation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.